molecular formula C19H21N3O5 B1344890 [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142212-01-8

[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

Cat. No. B1344890
CAS RN: 1142212-01-8
M. Wt: 371.4 g/mol
InChI Key: HMLJIMYGABUKHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is a chemical compound with the formula C₁₉H₂₁N₃O₅ . It is a major metabolite of hydroxyzine that exhibits high specific affinity for histamine H1 receptor . It is used for the management of allergies, hay fever, angioedema, and urticaria .


Molecular Structure Analysis

The molecular formula of [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is C₁₉H₂₁N₃O₅ . The average mass is 371.387 Da and the monoisotopic mass is 371.148132 Da .

Mechanism of Action

As a major metabolite of hydroxyzine, [{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid exhibits high specific affinity for histamine H1 receptor . This suggests that it may act as an antihistamine, providing relief from allergies, hay fever, angioedema, and urticaria .

Safety and Hazards

[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid is classified as an irritant . Always handle with appropriate safety precautions.

properties

IUPAC Name

2-(N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5/c23-17(13-22(14-18(24)25)15-5-2-1-3-6-15)20-8-10-21(11-9-20)19(26)16-7-4-12-27-16/h1-7,12H,8-11,13-14H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLJIMYGABUKHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CN(CC(=O)O)C2=CC=CC=C2)C(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601148407
Record name Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[{2-[4-(2-Furoyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid

CAS RN

1142212-01-8
Record name Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142212-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-[2-[4-(2-furanylcarbonyl)-1-piperazinyl]-2-oxoethyl]-N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601148407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.